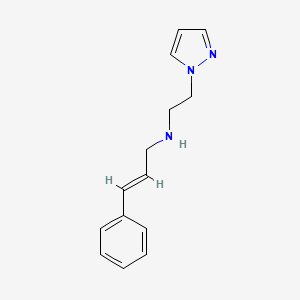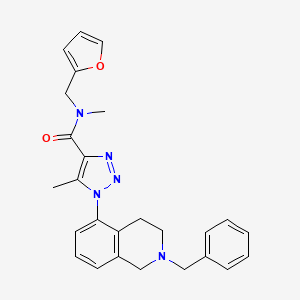![molecular formula C16H23N3O2S B7574439 1-(3-cyanophenyl)-N-[2-[cyclopropyl(propan-2-yl)amino]ethyl]methanesulfonamide](/img/structure/B7574439.png)
1-(3-cyanophenyl)-N-[2-[cyclopropyl(propan-2-yl)amino]ethyl]methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-cyanophenyl)-N-[2-[cyclopropyl(propan-2-yl)amino]ethyl]methanesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as CPCCOEt, and it belongs to the class of methanesulfonamide derivatives. CPCCOEt has been found to have a potent effect on the metabotropic glutamate receptor subtype 1 (mGluR1), which makes it a promising tool in the study of neurological disorders.
Mécanisme D'action
CPCCOEt binds to the allosteric site of the 1-(3-cyanophenyl)-N-[2-[cyclopropyl(propan-2-yl)amino]ethyl]methanesulfonamide, which modulates the receptor's activity. This binding leads to a reduction in the release of glutamate, which is a neurotransmitter that is involved in the transmission of pain signals. CPCCOEt also affects the release of other neurotransmitters, including dopamine, which is involved in the regulation of reward and addiction.
Biochemical and Physiological Effects:
CPCCOEt has been found to have a potent effect on the central nervous system, which makes it a promising tool in the study of neurological disorders. It has been found to reduce the release of glutamate, which is a major excitatory neurotransmitter in the brain. CPCCOEt has also been found to affect the release of other neurotransmitters, including dopamine, which is involved in the regulation of reward and addiction.
Avantages Et Limitations Des Expériences En Laboratoire
CPCCOEt has several advantages in lab experiments, including its potent effect on the 1-(3-cyanophenyl)-N-[2-[cyclopropyl(propan-2-yl)amino]ethyl]methanesulfonamide, which makes it a valuable tool in the study of neurological disorders. However, CPCCOEt has some limitations, including its potential toxicity and the need for specialized equipment and expertise to handle it safely.
Orientations Futures
There are several future directions for the study of CPCCOEt, including its potential use in the treatment of neurological disorders, addiction, and pain. Further research is needed to determine the optimal dosage and administration of CPCCOEt for these applications. Additionally, the potential toxic effects of CPCCOEt need to be further studied to ensure its safety for human use.
Méthodes De Synthèse
CPCCOEt can be synthesized through a multistep process that involves the reaction of 3-cyanophenylboronic acid with 2-bromoethylmethanesulfonate, followed by the reaction of the resulting product with cyclopropylamine and isopropylmagnesium chloride. The final product is obtained through the reaction of the intermediate with 2-chloroethylamine hydrochloride.
Applications De Recherche Scientifique
CPCCOEt has been extensively studied for its potential therapeutic applications in various neurological disorders, including Parkinson's disease, epilepsy, and migraine. It has been found to have a potent effect on the 1-(3-cyanophenyl)-N-[2-[cyclopropyl(propan-2-yl)amino]ethyl]methanesulfonamide, which is known to play a crucial role in the regulation of neurotransmitter release and synaptic plasticity. CPCCOEt has also been studied for its potential use in the treatment of addiction and pain.
Propriétés
IUPAC Name |
1-(3-cyanophenyl)-N-[2-[cyclopropyl(propan-2-yl)amino]ethyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2S/c1-13(2)19(16-6-7-16)9-8-18-22(20,21)12-15-5-3-4-14(10-15)11-17/h3-5,10,13,16,18H,6-9,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOHYNCXCEQCKSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCNS(=O)(=O)CC1=CC(=CC=C1)C#N)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-cyanophenyl)-N-[2-[cyclopropyl(propan-2-yl)amino]ethyl]methanesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-ethylphenyl)-2-[[5-(2-methylpropyl)-1,2,4-oxadiazol-3-yl]methylsulfinyl]acetamide](/img/structure/B7574367.png)
![1-[4-(2-Hydroxybutyl)piperazin-1-yl]-2-[2-(trifluoromethyl)phenyl]ethanone](/img/structure/B7574374.png)

![Cyclopropyl-[2-[1-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)piperidin-4-yl]azepan-1-yl]methanone](/img/structure/B7574381.png)

![5-[6-(6-Ethylthieno[2,3-d]pyrimidin-4-yl)-6-azaspiro[2.5]octan-2-yl]-3-pyridin-3-yl-1,2,4-oxadiazole](/img/structure/B7574402.png)
![1-[2-[1-(5-Propyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-4-yl]azepan-1-yl]ethanone](/img/structure/B7574407.png)
![[2-(Dimethylamino)pyridin-4-yl]-[4-(2-hydroxy-2-methylpropyl)piperazin-1-yl]methanone](/img/structure/B7574416.png)
![(E)-3-[4-methoxy-3-[methyl-(4-methylphenyl)sulfamoyl]phenyl]prop-2-enoic acid](/img/structure/B7574426.png)
![1-[(1-hydroxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]-3-pyridin-2-ylurea](/img/structure/B7574451.png)
![1-[3-(2-Propan-2-ylimidazol-1-yl)piperidin-1-yl]-2-(1,2,4-triazol-1-yl)propan-1-one](/img/structure/B7574454.png)
![1-(2-imidazol-1-ylethyl)-3-[1-(5-phenyl-1H-imidazol-2-yl)propyl]urea](/img/structure/B7574456.png)
![2-[[1-(2-hydroxyethyl)piperidin-4-yl]methyl-methylamino]-N-(2-oxoazepan-3-yl)acetamide](/img/structure/B7574470.png)
